N-Nonanoyl-L-Homoserinlacton

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

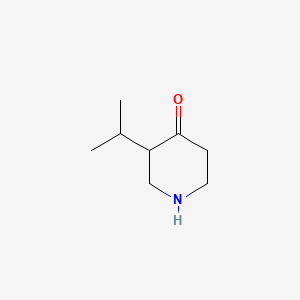

N-nonanoyl-L-Homoserine lactone is a member of the N-acyl homoserine lactone family, which are small signaling molecules used in bacterial quorum sensing. Quorum sensing is a regulatory system that bacteria use to control gene expression in response to increased cell density. This process is crucial for coordinating activities such as biofilm formation, virulence factor production, and other community behaviors .

Wissenschaftliche Forschungsanwendungen

N-Nonanoyl-L-Homoserinlacton hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um Quorum-Sensing-Mechanismen zu untersuchen und Inhibitoren zu entwickeln, die die bakterielle Kommunikation stören können.

Biologie: Forscher verwenden es, um bakterielles Verhalten, Biofilmbildung und die Regulation von Virulenzfaktoren zu untersuchen.

5. Wirkmechanismus

This compound übt seine Wirkungen durch Quorum-Sensing aus. Es bindet an bestimmte Rezeptorproteine in Bakterien, wie z. B. die LuxR-Familie von Transkriptionsregulatoren. Diese Bindung aktiviert die Transkription von Zielgenen, die an verschiedenen bakteriellen Verhaltensweisen beteiligt sind, darunter Biofilmbildung und Produktion von Virulenzfaktoren . Die Fähigkeit der Verbindung, die Genexpression zu modulieren, macht sie zu einem wertvollen Werkzeug für die Untersuchung der bakteriellen Kommunikation und die Entwicklung neuer antimikrobieller Strategien .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-nonanoyl-L-Homoserine lactone can be synthesized through a reaction between nonanoic acid and L-homoserine lactone. The process typically involves the activation of nonanoic acid with a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of N-nonanoyl-L-Homoserine lactone often involves fermentation processes using genetically engineered bacteria that can produce the compound naturally. The bacteria are cultured in nutrient-rich media, and the compound is extracted and purified using techniques such as liquid-liquid extraction and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Nonanoyl-L-Homoserinlacton unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Substitution.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Diese Reaktion kann unter sauren oder basischen Bedingungen stattfinden, was zum Abbau des Lactonrings und zur Bildung von Nonansäure und L-Homoserin führt.

Oxidation: Oxidationsmittel wie Kaliumpermanganat können die Nonanoyl-Kette oxidieren, was zur Bildung von Carbonsäuren führt.

Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, bei denen Nucleophile die Nonanoylgruppe ersetzen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Nonansäure, L-Homoserin und verschiedene oxidierte Derivate der Nonanoyl-Kette .

Wirkmechanismus

N-nonanoyl-L-Homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, such as the LuxR family of transcriptional regulators. This binding activates the transcription of target genes involved in various bacterial behaviors, including biofilm formation and virulence factor production . The compound’s ability to modulate gene expression makes it a valuable tool for studying bacterial communication and developing new antimicrobial strategies .

Vergleich Mit ähnlichen Verbindungen

N-Nonanoyl-L-Homoserinlacton ist einzigartig unter den N-Acyl-Homoserinlactonen aufgrund seiner Nonanoyl-Kettenlänge. Ähnliche Verbindungen umfassen:

N-Hexanoyl-L-Homoserinlacton: Diese Verbindung hat eine kürzere Acylkette und ist an verschiedenen Quorum-Sensing-Signalwegen beteiligt.

N-Octanoyl-L-Homoserinlacton: Mit einer acht-Kohlenstoff-Acylkette hat sie unterschiedliche Signaleigenschaften und Affinitäten für Rezeptorproteine.

N-Decanoyl-L-Homoserinlacton: Diese Verbindung hat eine längere Acylkette und wird in verschiedenen Bakterienarten für das Quorum-Sensing verwendet

Die einzigartige Kettenlänge und Signal-Spezifität von this compound macht sie zu einer wertvollen Verbindung für die Untersuchung der bakteriellen Kommunikation und die Entwicklung neuer antimikrobieller Therapien.

Eigenschaften

IUPAC Name |

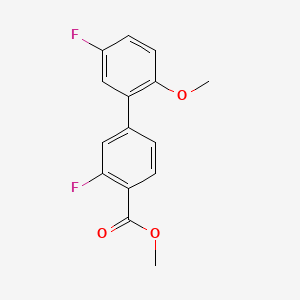

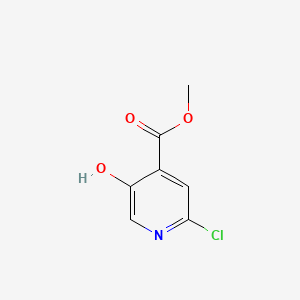

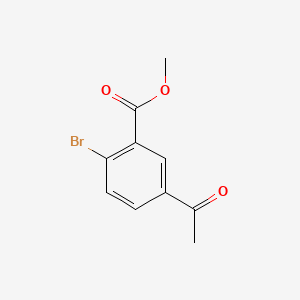

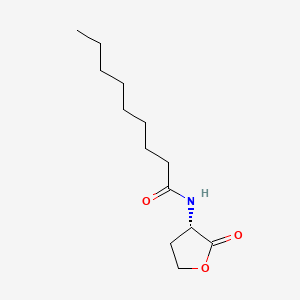

N-[(3S)-2-oxooxolan-3-yl]nonanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-12(15)14-11-9-10-17-13(11)16/h11H,2-10H2,1H3,(H,14,15)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPXHNXRUVEQDO-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)N[C@H]1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of N-nonanoyl-L-Homoserine lactone (C9-HSL) on human Transient Receptor Potential (TRP) channels?

A1: N-nonanoyl-L-Homoserine lactone (C9-HSL) is a bacterial quorum sensing molecule that can directly activate both TRPV1 and TRPA1 channels in humans []. The study demonstrated this using human embryonic kidney 293T cell lines specifically engineered to express these channels. While the exact binding site and mechanism are not fully elucidated in the study, the activation of these channels by C9-HSL suggests its potential role in mediating the interaction between bacteria and the human host.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.